molecular formula C16H24Cl2 B14482260 1,4-Bis(chloromethyl)-2,3,5,6-tetraethylbenzene CAS No. 65870-23-7

1,4-Bis(chloromethyl)-2,3,5,6-tetraethylbenzene

Cat. No.: B14482260
CAS No.: 65870-23-7
M. Wt: 287.3 g/mol
InChI Key: FLUCENUQSFONEA-UHFFFAOYSA-N
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Description

1,4-Bis(chloromethyl)-2,3,5,6-tetraethylbenzene is an organic compound with the molecular formula C14H20Cl2 It is a derivative of benzene, where the hydrogen atoms at the 1, 4 positions are replaced by chloromethyl groups, and the hydrogen atoms at the 2, 3, 5, and 6 positions are replaced by ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Bis(chloromethyl)-2,3,5,6-tetraethylbenzene can be synthesized through a chloromethylation reaction. This involves the reaction of 2,3,5,6-tetraethylbenzene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction typically occurs under reflux conditions to ensure complete chloromethylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of advanced catalysts and solvents can enhance the efficiency and selectivity of the chloromethylation process.

Chemical Reactions Analysis

Types of Reactions: 1,4-Bis(chloromethyl)-2,3,5,6-tetraethylbenzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can be substituted with various nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl groups.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydrolysis, and primary or secondary amines for amination.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Major Products:

    Substitution Reactions: Products include 1,4-bis(aminomethyl)-2,3,5,6-tetraethylbenzene, 1,4-bis(thiomethyl)-2,3,5,6-tetraethylbenzene, and 1,4-bis(hydroxymethyl)-2,3,5,6-tetraethylbenzene.

    Oxidation Reactions: Products include 1,4-bis(formyl)-2,3,5,6-tetraethylbenzene and 1,4-bis(carboxyl)-2,3,5,6-tetraethylbenzene.

    Reduction Reactions: The major product is 1,4-bis(methyl)-2,3,5,6-tetraethylbenzene.

Scientific Research Applications

1,4-Bis(chloromethyl)-2,3,5,6-tetraethylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to modify biomolecules for studying their interactions and functions.

    Industry: It is used in the production of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Bis(chloromethyl)-2,3,5,6-tetraethylbenzene involves its reactivity towards nucleophiles. The chloromethyl groups are highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical syntheses and modifications.

Molecular Targets and Pathways: The primary molecular targets are nucleophilic sites such as amine, thiol, and hydroxyl groups. The pathways involved include nucleophilic substitution and addition reactions.

Comparison with Similar Compounds

    1,4-Bis(chloromethyl)benzene: Lacks the ethyl groups, making it less sterically hindered and more reactive.

    1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene: Contains fluorine atoms instead of ethyl groups, which significantly alters its electronic properties.

    1,4-Bis(chloromethyl)-naphthalene: A polycyclic aromatic compound with different reactivity and applications.

Uniqueness: 1,4-Bis(chloromethyl)-2,3,5,6-tetraethylbenzene is unique due to the presence of ethyl groups, which provide steric hindrance and influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific synthetic applications where controlled reactivity is desired.

Properties

CAS No.

65870-23-7

Molecular Formula

C16H24Cl2

Molecular Weight

287.3 g/mol

IUPAC Name

1,4-bis(chloromethyl)-2,3,5,6-tetraethylbenzene

InChI

InChI=1S/C16H24Cl2/c1-5-11-12(6-2)16(10-18)14(8-4)13(7-3)15(11)9-17/h5-10H2,1-4H3

InChI Key

FLUCENUQSFONEA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C(=C1CCl)CC)CC)CCl)CC

Origin of Product

United States

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